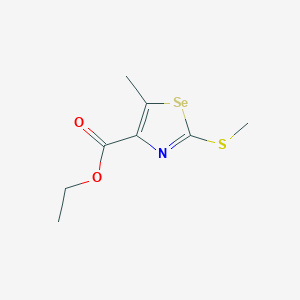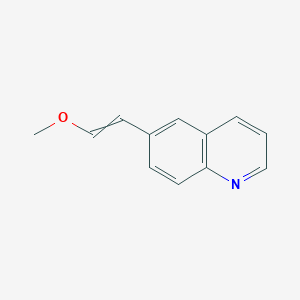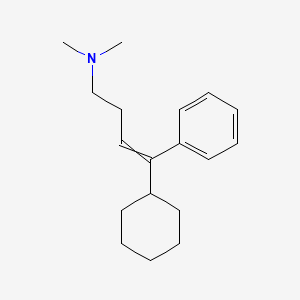
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a heterocyclic compound containing selenium, sulfur, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate typically involves the reaction of ethyl 4-acetyl-5-bromomethylfuran-2-carboxylate with potassium salts of phenylsulfinic acids. This reaction leads to the formation of phenylsulfonylmethyl derivatives, which are then converted into the desired selenazole compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized to form sulfoxides and selenoxides.
Reduction: The compound can be reduced to form the corresponding sulfide and selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and selenium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, sulfides, selenides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium and sulfur atoms.
作用機序
The mechanism of action of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, potentially leading to the inhibition or activation of specific biochemical pathways. The presence of selenium and sulfur atoms in the compound may contribute to its unique biological activities.
類似化合物との比較
Similar Compounds
Ethyl 4-(1,2,3-selenodiazol-4-yl)-5-alkylsulfanyl- and -5-alkylsulfonylfuran-2-carboxylates: These compounds share a similar selenazole core structure but differ in the substituents attached to the ring.
Indole derivatives: While not structurally identical, indole derivatives share some similar chemical properties and biological activities.
Uniqueness
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to the presence of both selenium and sulfur atoms within its structure, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
647032-82-4 |
|---|---|
分子式 |
C8H11NO2SSe |
分子量 |
264.22 g/mol |
IUPAC名 |
ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2SSe/c1-4-11-7(10)6-5(2)13-8(9-6)12-3/h4H2,1-3H3 |
InChIキー |
PDBQTQCTHZFKHT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C([Se]C(=N1)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)

![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

